molecular formula C21H21N3 B14798643 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine

Cat. No.: B14798643
M. Wt: 315.4 g/mol
InChI Key: PSZLRCKMWNDAPU-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and industry. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenyl-1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as acid catalysts or metal complexes can also be employed to accelerate the reaction and improve the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce secondary amines .

Scientific Research Applications

N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-(dimethylamino)-: Shares the dimethylamino group but lacks the imine linkage.

    N-[4-(dimethylamino)benzylidene]-4-methylaniline: Similar structure with a methyl group instead of a phenyl group.

    5-(4-Dimethylaminobenzylidene)rhodanine: Contains a rhodanine moiety instead of a benzenediamine.

Uniqueness

N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

4-[(4-anilinophenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H21N3/c1-24(2)21-14-8-17(9-15-21)16-22-18-10-12-20(13-11-18)23-19-6-4-3-5-7-19/h3-16,23H,1-2H3

InChI Key

PSZLRCKMWNDAPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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